Deuterioformamide

Catalog No.
S764236
CAS No.
35692-88-7
M.F
CH3NO
M. Wt
46.047 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deuterioformamide

CAS Number

35692-88-7

Product Name

Deuterioformamide

IUPAC Name

deuterioformamide

Molecular Formula

CH3NO

Molecular Weight

46.047 g/mol

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D

InChI Key

ZHNUHDYFZUAESO-MICDWDOJSA-N

SMILES

C(=O)N

Canonical SMILES

C(=O)N

Isomeric SMILES

[2H]C(=O)N

Studying Hydrogen Bonding and Molecular Interactions

Formamide's ability to participate in hydrogen bonding makes it a crucial tool in studying this fundamental chemical interaction. Replacing the hydrogen atom on the nitrogen atom with deuterium (a heavier isotope of hydrogen) allows researchers to distinguish between hydrogen atoms in different environments using techniques like nuclear magnetic resonance (NMR) spectroscopy. This distinction helps scientists elucidate the structure and dynamics of molecules involved in hydrogen bonding, contributing to fields like:

  • Protein folding and structure determination
  • Drug discovery and development
  • Understanding intermolecular interactions in various materials

Investigating Chemical Reactions and Kinetic Processes

The deuterium substitution in formamide-1-d influences the rate of certain chemical reactions involving hydrogen atoms. This kinetic isotope effect provides valuable insights into reaction mechanisms and helps scientists:

  • Study the dynamics of chemical reactions involving hydrogen transfer
  • Develop more efficient and targeted catalysts
  • Understand the role of hydrogen atoms in biological processes

Probing Material Properties and Characterization

Formamide-1-d finds applications in material science research due to its ability to interact with and modify the properties of certain materials. For instance, it can be used to:

  • Probe the structure and surface properties of polymers and other materials using techniques like neutron scattering
  • Investigate the interaction of formamide with biological materials like cell membranes
  • Develop new materials with desired properties by understanding how formamide-1-d interacts with different materials

Deuterioformamide, also known as N-deuterioformamide, is a deuterated derivative of formamide, characterized by the presence of deuterium atoms in place of hydrogen. Its chemical formula is C2D5N\text{C}_2\text{D}_5\text{N} or CD2O\text{CD}_2\text{O}. This compound belongs to the class of amides and is primarily used in various

Data:

Formamide-1-d is generally considered a low-hazard compound. However, it can exhibit some of the following properties []:

  • Mild irritant: May cause skin or eye irritation upon contact.
  • Suspected reproductive/developmental toxicity: Limited data suggests potential adverse effects on fertility or unborn children.
  • Biodegradable: Breaks down readily in the environment.
, similar to its non-deuterated counterpart. Notable reactions include:

  • Nucleophilic Substitution: Deuterioformamide can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Condensation Reactions: It can undergo condensation with aldehydes and ketones to form imines or enamines.
  • Regioselective Labeling: The compound can be utilized for regioselective labeling of aromatic compounds when reacted with diazonium salts, enhancing the specificity of labeling in organic synthesis .

Deuterioformamide can be synthesized through several methods:

  • Direct Deuteration: Formamide can be treated with deuterium gas or heavy water under catalytic conditions to replace hydrogen atoms with deuterium.
  • Chemical Exchange: The reaction of formamide with deuterated solvents or reagents allows for isotopic exchange, leading to the formation of deuterioformamide.
  • Radiolysis: Gamma-radiolysis of liquid formamide has been reported as a method for producing N-deuterioformamide, where exposure to radiation induces the necessary chemical transformations .

Deuterioformamide has several important applications:

  • Isotopic Labeling: It is widely used in organic synthesis for isotopic labeling, which helps in tracking reaction mechanisms and pathways.
  • NMR Spectroscopy: The unique properties of deuterated compounds make them valuable in nuclear magnetic resonance spectroscopy, allowing for clearer spectra and better resolution.
  • Research Tool: In biological and chemical research, it serves as a tool for studying reaction kinetics and metabolic pathways.

Interaction studies involving deuterioformamide often focus on its behavior in various chemical environments. These studies help elucidate how the presence of deuterium affects reaction rates and mechanisms compared to non-deuterated analogs. For instance, kinetic isotope effects can be observed when comparing reactions involving deuterioformamide versus formamide, providing insights into transition state stabilization and molecular interactions.

Deuterioformamide is structurally related to several other compounds, including:

CompoundChemical FormulaUnique Features
FormamideC2H5N\text{C}_2\text{H}_5\text{N}Non-deuterated version; widely used solvent
AcetamideC2H5NO\text{C}_2\text{H}_5\text{NO}Contains an acetyl group; used in organic synthesis
DimethylformamideC3H7N\text{C}_3\text{H}_7\text{N}A common solvent; less polar than formamide
N-MethylformamideC2H7N\text{C}_2\text{H}_7\text{N}Methyl derivative; used in various syntheses

Uniqueness

Deuterioformamide's uniqueness lies primarily in its isotopic composition, which allows it to serve as a superior tracer in chemical and biological studies compared to its non-deuterated counterparts. This property enhances the precision of experimental results, making it invaluable for researchers focusing on reaction mechanisms and metabolic pathways.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Dates

Modify: 2024-04-14

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